N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide
CAS No.: 1210403-58-9
Cat. No.: VC7688292
Molecular Formula: C15H22N4O4
Molecular Weight: 322.365
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210403-58-9 |
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Molecular Formula | C15H22N4O4 |
Molecular Weight | 322.365 |
IUPAC Name | N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide |
Standard InChI | InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20) |
Standard InChI Key | CCCJPKCZOUSLRZ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Introduction
Chemical Structure and Rational Design
Core Scaffold and Functional Groups
The compound’s structure integrates three pharmacologically significant components:
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Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This scaffold is prevalent in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .
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Morpholine Substituent: A six-membered saturated ring containing one oxygen and one nitrogen atom, attached at the 6-position of the pyrimidine. Morpholine derivatives are frequently employed to enhance solubility and modulate electronic properties .
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Tetrahydrofuran-2-carboxamide Side Chain: A tetrahydrofuran (THF) ring linked via an ethoxy spacer to a carboxamide group. This moiety may improve membrane permeability and metabolic stability compared to linear alkyl chains .
Molecular modeling studies of analogous compounds suggest that the morpholine oxygen engages in hydrogen bonding with kinase active sites, while the THF ring imposes conformational constraints that optimize target binding .
Structural Analogs and Patent Landscape
Synthetic Routes and Optimization Challenges
Retrosynthetic Analysis
The compound can be dissected into three synthetic building blocks:
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6-Chloro-4-morpholinopyrimidine
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2-(Aminooxy)ethyltetrahydrofuran
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Carboxamide-forming reagents (e.g., isonicotinoyl chloride)
A convergent synthesis strategy is likely, given the modularity of pyrimidine derivatives in medicinal chemistry .
Pyrimidine Functionalization
The morpholine ring is typically introduced via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. For example, reaction with morpholine in THF at 80°C yields 6-chloro-4-morpholinopyrimidine . Subsequent SNAr with 2-(aminooxy)ethyltetrahydrofuran would install the ether-linked side chain.
Carboxamide Formation
Coupling the secondary amine with tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) would furnish the final carboxamide .
Chirality Considerations
If the THF ring is substituted asymmetrically, chiral resolution via HPLC or asymmetric synthesis using Evans’ oxazolidinones may be required .
Synthetic Hurdles and Solutions
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Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions necessitate careful control of stoichiometry and temperature .
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Solubility: Polar aprotic solvents like DMF or NMP are often required to dissolve intermediates during SNAr reactions .
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Purification: Reverse-phase HPLC is critical for isolating the final compound, as evidenced by Novartis’ purification of analog 15 to >95% purity .
Pharmacological Profiling and Target Hypothesis
Solubility and Permeability
The THF-carboxamide moiety likely enhances aqueous solubility compared to purely aromatic analogs. For instance, morpholine-containing compound 13 in a 2025 study showed 96 μg/mL solubility at pH 6.8, attributed to its sulfonamide group . While the carboxamide in our compound is less polar, the THF oxygen may provide sufficient hydrophilicity to achieve >50 μg/mL solubility.
Metabolic Stability
Microsomal clearance data for analog 15 (human Clint = 9.4 mL/min/kg) suggest that ethylene glycol derivatives resist oxidative metabolism . The THF ring’s saturated structure may further reduce susceptibility to CYP450 enzymes compared to furan or pyrrole heterocycles.
Structure-Activity Relationship (SAR) Insights
Morpholine Modifications
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Ring Expansion: Replacing morpholine with thiomorpholine-1,1-dioxide (as in compound 56) increased potency (pEC50 = 6.5) but reduced metabolic stability .
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Substituent Effects: 3′-Methyl-morpholine (57) and bridged morpholine (58) analogs showed equipotent activity but improved solubility (47 μg/mL for 58) .
Side Chain Optimization
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Ether Linkers: Ethylene glycol spacers, as in 15, improve permeability (Caco-2 AB/BA = 3/43) versus rigid aryl linkers .
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Carboxamide vs. Sulfonamide: Replacing the carboxamide with a sulfonamide (compound 70) abolished activity (pEC50 < 4.3), highlighting the importance of hydrogen-bond donor capacity .
Preclinical Development Considerations
In Vivo Pharmacokinetics
Novartis’ 15 demonstrated dose-proportional plasma exposure in rat xenograft models, with free drug concentrations exceeding cellular IC50 for 24 hours at 150 mg/kg . Similar studies for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide would require:
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Dose Range: 15–150 mg/kg PO
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Endpoint Analysis: Tumor pMEK inhibition via MSD immunoassay
Toxicity Risks
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